N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide
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Overview
Description
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group, a hydroxypropyl chain, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and allylamine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with allylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield N-[2-(3-Fluorophenyl)-3-hydroxypropyl]amine.
Amidation: Finally, the N-[2-(3-Fluorophenyl)-3-hydroxypropyl]amine is reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: N-[2-(3-Fluorophenyl)-3-oxopropyl]prop-2-enamide.
Reduction: N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamine.
Substitution: N-[2-(3-Methoxyphenyl)-3-hydroxypropyl]prop-2-enamide.
Scientific Research Applications
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. The prop-2-enamide moiety may participate in covalent interactions with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Chlorophenyl)-3-hydroxypropyl]prop-2-enamide
- N-[2-(3-Bromophenyl)-3-hydroxypropyl]prop-2-enamide
- N-[2-(3-Methylphenyl)-3-hydroxypropyl]prop-2-enamide
Uniqueness
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(16)14-7-10(8-15)9-4-3-5-11(13)6-9/h2-6,10,15H,1,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFCHVGBWKIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CO)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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